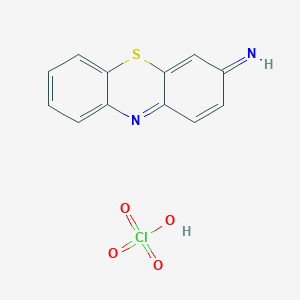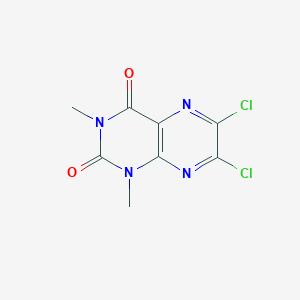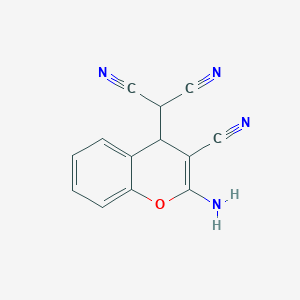
propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound belongs to the class of 2-amino-3-cyano-4H-chromenes, which are known for their diverse biological activities and synthetic versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For example, a K2CO3-mediated synthesis involves the conjugate addition-cyclization reaction of malononitrile and Knoevenagel adducts . Another method includes the use of thiourea dioxide as a catalyst in an aqueous medium .
Industrial Production Methods
Industrial production of this compound often employs green and mechanochemical one-pot multicomponent synthesis. This method uses amine-functionalized SiO2@Fe3O4 nanoparticles as a catalyst, allowing for solvent-free and waste-free conditions . This approach is not only environmentally friendly but also cost-effective and efficient.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: K2CO3, thiourea dioxide, amine-functionalized SiO2@Fe3O4 nanoparticles.
Major Products Formed
The major products formed from these reactions include derivatives of dibenzo[b,d]pyran, benzopyrano[2,3-b]pyridine, benzopyron[3,4-c]pyridine, and benzopyrano[4,3,2-de][1,6]naphthyridine .
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- has a wide range of scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of various heterocyclic compounds.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- involves its interaction with molecular targets and pathways. It primarily acts by inhibiting specific enzymes and proteins associated with disease pathways. For instance, in cancer treatment, it inhibits tumor-associated Bcl-2 proteins, leading to apoptosis of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-4H-pyran-3-carbonitrile derivatives
- 2-amino-3-cyano-4H-chromenes
- Dibenzo[b,d]pyran derivatives
Uniqueness
Propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- stands out due to its unique combination of functional groups, which confer a wide range of reactivity and biological activity
Eigenschaften
CAS-Nummer |
89770-20-7 |
|---|---|
Molekularformel |
C13H8N4O |
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
2-(2-amino-3-cyano-4H-chromen-4-yl)propanedinitrile |
InChI |
InChI=1S/C13H8N4O/c14-5-8(6-15)12-9-3-1-2-4-11(9)18-13(17)10(12)7-16/h1-4,8,12H,17H2 |
InChI-Schlüssel |
DMSVNNLJHUFAFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(=C(O2)N)C#N)C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)
![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
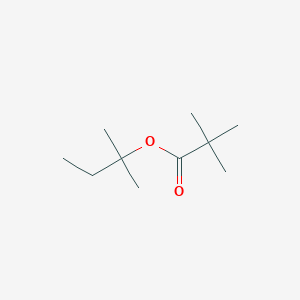
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
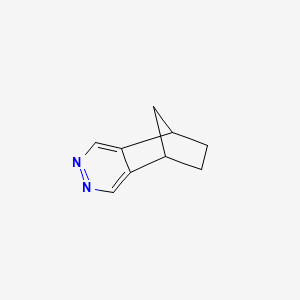
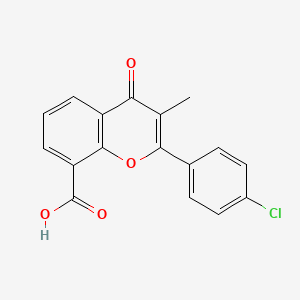
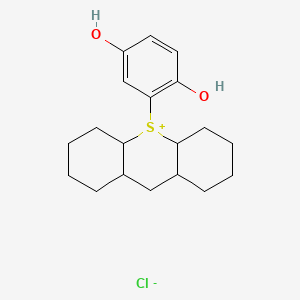
![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
